molecular formula C7H6N4O3 B15200783 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B15200783
M. Wt: 194.15 g/mol
InChI Key: DUCFXWCQGDWHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound featuring a fused imidazole-pyridine core with a nitro group at position 4 and a methyl group at position 1. This structure places it within a broader class of imidazo[4,5-c]pyridin-2(3H)-one derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties .

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

1-methyl-4-nitro-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C7H6N4O3/c1-10-4-2-3-8-6(11(13)14)5(4)9-7(10)12/h2-3H,1H3,(H,9,12)

InChI Key

DUCFXWCQGDWHHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the introduction of a nitro group followed by cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity IC50/EC50 (if applicable) Reference
1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one 1-Me, 4-NO₂ 207.16* Not explicitly reported (probable kinase/BET inhibition) N/A N/A
I-BET151 (80) 1H-imidazo[4,5-c]quinoline-2(3H)-one core ~300 (estimated) BRD4 binding, HIV-1 reactivation EC50: ~0.1–1 µM
trans-5-Phenethyl-1-phenylhexahydro derivative (Compound 2) Hexahydro core, phenethyl, phenyl groups 335.43 Cytotoxic (MDA-MB-453 breast cancer) IC50: 83.41 ± 1.60 µM
6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one 6-Cl 170.58 Research building block N/A
(R)-1-(1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl) derivative Acryloylpiperidinyl, phenoxyphenyl groups 455.51 Kinase inhibitor (probable) N/A

*Calculated based on molecular formula C₇H₆N₄O₃.

Key Observations:

Core Modifications: The parent scaffold 1H-imidazo[4,5-c]pyridin-2(3H)-one (MW 135.12, CAS 7397-68-4) exhibits moderate water solubility (4164 mg/L at 25°C) and a melting point of 104.32°C . Introduction of a nitro group (as in the target compound) increases molecular weight by ~72 g/mol and likely reduces solubility due to increased hydrophobicity. I-BET151 replaces the pyridine ring with a quinoline system, enhancing BRD4-binding affinity through hydrophobic interactions in the ZA channel .

Substituent Effects on Bioactivity :

  • Cytotoxicity : The hexahydro derivative (Compound 2) demonstrates potent activity against MDA-MB-453 cells (IC50: 83.41 µM), attributed to its bulky phenethyl and phenyl groups, which may improve membrane permeability .
  • BRD4 Binding : In I-BET151, the 3,5-dimethylisoxazole moiety forms critical hydrogen bonds with Asn140 and Tyr97 in BRD4’s Kac site, a feature absent in the nitro-substituted target compound .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

Compound Name logP* Water Solubility (mg/L) Melting Point (°C) Refractivity
1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one ~0.5 ~2000 (estimated) >200 (predicted) 50.7
1H-Imidazo[4,5-c]pyridin-2(3H)-one (parent) -0.2 4164 104.32 33.2
6-Chloro derivative 0.8 ~1500 N/A 38.9
I-BET151 ~2.5 Low N/A ~75

*Estimated using ACD/Labs software .

  • The target compound’s nitro group likely increases logP compared to the parent scaffold, reducing aqueous solubility but improving lipid membrane penetration.
  • I-BET151 ’s higher logP (~2.5) aligns with its cell-penetrant properties, critical for intracellular target engagement .

SAR and Design Considerations

  • Position 4 Modifications : Nitro groups at this position (as in the target compound) may sterically hinder interactions in shallow binding pockets but enhance electronic interactions in polar regions.
  • Position 1 Substitutions : Methyl groups (as in the target) are common in kinase inhibitors to modulate metabolic stability, whereas bulkier groups (e.g., phenethyl in Compound 2) enhance cytotoxicity .
  • Scaffold Hopping: Replacement of the imidazo[4,5-c]pyridinone core with γ-carboline (as in Wang’s derivatives) improved BRD4-binding affinity, highlighting the scaffold’s versatility .

Biological Activity

1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the imidazo[4,5-c]pyridine family and features a fused ring structure that includes both imidazole and pyridine rings.

PropertyValue
Molecular FormulaC7H6N4O3
Molecular Weight194.15 g/mol
IUPAC Name1-methyl-4-nitro-3H-imidazo[4,5-c]pyridin-2-one
InChIInChI=1S/C7H6N4O3/c1-10-4-2-3-8-6(11(13)14)5(4)9-7(10)12/h2-3H,1H3,(H,9,12)
Canonical SMILESCN1C2=C(C(=NC=C2)N+[O-])NC1=O

Antimicrobial Properties

Research has indicated that 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism of action likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance, it demonstrated cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxicity of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
SF-2683.79Inhibition of DNA synthesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The biological activity of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to enzyme inhibition and disruption of cellular processes.

Drug Development

Due to its promising biological activities, 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is being explored as a scaffold for drug development. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Comparative Analysis with Similar Compounds

The compound can be compared with other related heterocycles to assess variations in biological activity:

CompoundStructure TypeNotable Activity
1-Methyl-4-nitro-1H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridineAnticancer
1-Methyl-4-nitro-1H-imidazo[4,5-d]pyridineImidazo[4,5-d]pyridineAntimicrobial

These comparisons highlight how structural differences can influence biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.